molecular formula C5H4Cl2N4O B12847496 3,6-Dichloro-4-pyridazinecarbohydrazide

3,6-Dichloro-4-pyridazinecarbohydrazide

Cat. No.: B12847496
M. Wt: 207.01 g/mol
InChI Key: WARNJXIHOSPJAL-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-pyridazinecarbohydrazide is a pyridazine derivative characterized by chlorine substituents at positions 3 and 6 of the pyridazine ring and a carbohydrazide group (-CONHNH₂) at position 4. It is synthesized via a multi-step process starting from citraconic anhydride and hydrazine dihydrochloride. Key steps include the formation of 3,6-dihydroxy-4-methylpyridazine, chlorination using phosphorus oxychloride, and oxidation with nitric acid-chlorate liquor to yield the final product . The compound is characterized by IR and ¹H NMR spectroscopy, with a reported yield of 52% and purity exceeding 98% under optimized conditions . Its structural features make it a versatile intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry.

Properties

Molecular Formula

C5H4Cl2N4O

Molecular Weight

207.01 g/mol

IUPAC Name

3,6-dichloropyridazine-4-carbohydrazide

InChI

InChI=1S/C5H4Cl2N4O/c6-3-1-2(5(12)9-8)4(7)11-10-3/h1H,8H2,(H,9,12)

InChI Key

WARNJXIHOSPJAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-pyridazinecarbohydrazide typically involves the reaction of 3,6-dichloropyridazine with hydrazine derivatives. One common method includes the use of 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C . The product is then purified to obtain high purity 3,6-Dichloro-4-pyridazinecarbohydrazide.

Industrial Production Methods

Industrial production methods for 3,6-Dichloro-4-pyridazinecarbohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same raw materials and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-pyridazinecarbohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3,6-Dichloro-4-pyridazinecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Key Observations:

  • Synthetic Efficiency: The target compound’s synthesis yield (52%) is moderate compared to derivatives like the 85% yield reported for 3-acetylamino and 3-benzoylamino pyrrolo[3,4-c]pyridazine derivatives . Chlorination and oxidation steps are critical bottlenecks .

Key Insights:

  • Hydrazide Utility : The carbohydrazide group in 3,6-dichloro-4-pyridazinecarbohydrazide is pivotal for synthesizing hydrazone derivatives (e.g., T1–T7 in ), which are often screened for antimicrobial or antitumor activity .
  • Piperazine vs. Hydrazine : Piperazine-substituted pyridazines () show enhanced CNS activity due to improved pharmacokinetics, whereas hydrazine derivatives () are more reactive toward condensation reactions .

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